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Compound of Interest

Compound Name: Virantmycin

Cat. No.: B1221671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Virantmycin, a chlorinated quinoline derivative isolated from Streptomyces nitrosporeus, has

demonstrated significant potential as a broad-spectrum antiviral agent. This technical guide

provides a comprehensive overview of its core molecular features, including its molecular

formula and weight. It further details the experimental protocols for its isolation and the

assessment of its antiviral efficacy, alongside a discussion of its proposed biosynthetic

pathway. This document is intended to serve as a foundational resource for researchers

engaged in the study and development of novel antiviral therapeutics.

Core Molecular Data
Virantmycin is a small molecule with the following key identifiers:
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Property Value Citation(s)

Molecular Formula C₁₉H₂₆ClNO₃ [1][2]

Molecular Weight Approximately 351.9 g/mol [3]

IUPAC Name

3-chloro-2-(3,4-dimethylpent-3-

enyl)-2-(methoxymethyl)-3,4-

dihydro-1H-quinoline-6-

carboxylic acid

[3]

CAS Number 76417-04-4 [3]

Isolation and Purification of Virantmycin
Virantmycin is a secondary metabolite produced by the bacterium Streptomyces nitrosporeus

(strain AM-2722).[1][2] The isolation and purification of Virantmycin from culture broth is a

multi-step process involving solvent extraction and chromatographic separation.

Experimental Protocol: Isolation
A general protocol for the isolation of Virantmycin is outlined below. It is important to note that

specific parameters may require optimization based on the fermentation conditions and scale.

Fermentation: Culture Streptomyces nitrosporeus in a suitable liquid medium to promote the

production of Virantmycin.

Solvent Extraction: After an appropriate incubation period, separate the culture broth from

the mycelia. Extract the active compound from the broth using a water-immiscible organic

solvent.[1]

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude

extract containing Virantmycin.

Chromatographic Purification: Purify the crude extract using High-Performance Liquid

Chromatography (HPLC) on a silicic acid column to yield pure, colorless needles of

Virantmycin.[1]
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Figure 1: General workflow for the isolation and purification of Virantmycin.

Antiviral Activity and Assessment
Virantmycin exhibits potent inhibitory activity against a range of both RNA and DNA viruses.[1]

[4] Its efficacy has been notably demonstrated against Pseudorabies virus (PRV), a member of

the herpesvirus family.[5] The antiviral properties of Virantmycin are typically evaluated using

a combination of cell-based assays.

Experimental Protocols for Antiviral Assessment
The following protocols provide a framework for quantifying the antiviral activity of

Virantmycin.

This assay is a standard method for determining the concentration of an antiviral compound

required to reduce the number of viral plaques by 50% (IC₅₀).

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in multi-well plates and grow to

confluency.

Virus Infection: Infect the confluent cell monolayers with a known titer of the virus.

Treatment: After a viral adsorption period, remove the inoculum and add an overlay medium

containing serial dilutions of Virantmycin.

Incubation: Incubate the plates for a period sufficient for plaque formation.

Visualization and Quantification: Fix and stain the cells to visualize the plaques. Count the

number of plaques in each well and calculate the percentage of plaque reduction compared

to an untreated virus control.[2]
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qPCR is employed to quantify the reduction in viral genomic DNA or RNA in the presence of the

antiviral agent.

Infection and Treatment: Infect host cells with the virus and subsequently treat with varying

concentrations of Virantmycin.

Nucleic Acid Extraction: After a suitable incubation period, extract the total DNA or RNA from

the cell culture supernatant or infected cells.

qPCR Analysis: Perform qPCR using primers and probes specific to a viral gene to quantify

the amount of viral nucleic acid. A reduction in the viral genome copy number in treated

samples compared to untreated controls indicates antiviral activity.[5]

This technique is used to visualize the reduction of viral protein expression within infected cells

following treatment with Virantmycin.

Cell Culture and Infection: Grow host cells on coverslips, infect with the virus, and treat with

Virantmycin.

Fixation and Permeabilization: After incubation, fix the cells and permeabilize the cell

membranes to allow antibody entry.

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a viral

antigen.

Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to

the primary antibody.

Microscopy: Visualize the cells using a fluorescence microscope. A decrease in fluorescence

intensity in treated cells indicates a reduction in viral protein expression.[5]
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Figure 2: Logical workflow for the assessment of Virantmycin's antiviral activity.

Biosynthesis of Virantmycin
The proposed biosynthetic pathway of Virantmycin in Streptomyces involves the condensation

of precursors from primary metabolism, followed by a series of enzymatic modifications.

The core structure is thought to be derived from geranyl diphosphate (GPP) and p-

aminobenzoic acid.[5] A key step in the pathway is the formation of an aziridine ring, catalyzed

by a cytochrome P450 enzyme (BezE). Subsequent nucleophilic attack by a chloride ion leads

to the formation of the characteristic tetrahydroquinoline moiety of Virantmycin.[5]
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Figure 3: Proposed biosynthetic pathway of Virantmycin.

Mechanism of Action
While the precise molecular mechanism of Virantmycin's antiviral activity is not yet fully

elucidated, preliminary studies suggest that the chlorine atom and the tetrahydroquinoline

skeleton are crucial for its function.[5] It is hypothesized that the compound may react with a

target protein via a substitution reaction, facilitated by the good leaving group properties of the

chlorine atom.[5] Further research is required to identify the specific viral or host cell targets of

Virantmycin and to understand its impact on cellular signaling pathways involved in viral

replication and the host immune response.

Conclusion
Virantmycin represents a promising scaffold for the development of new antiviral drugs. Its

broad-spectrum activity and unique chemical structure warrant further investigation into its

mechanism of action and potential for therapeutic application. The methodologies outlined in

this guide provide a foundation for researchers to build upon in their exploration of this potent

natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1221671?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7319904/
https://pubmed.ncbi.nlm.nih.gov/7319904/
http://www.satoshi-omura.info/molecules/virantmycin.html
https://pubchem.ncbi.nlm.nih.gov/compound/Virantmycin
https://pubmed.ncbi.nlm.nih.gov/7251481/
https://pubmed.ncbi.nlm.nih.gov/7251481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9866866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9866866/
https://www.benchchem.com/product/b1221671#virantmycin-molecular-formula-and-molecular-weight
https://www.benchchem.com/product/b1221671#virantmycin-molecular-formula-and-molecular-weight
https://www.benchchem.com/product/b1221671#virantmycin-molecular-formula-and-molecular-weight
https://www.benchchem.com/product/b1221671#virantmycin-molecular-formula-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1221671?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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